Benzopinacol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Pinacol Rearrangement Studies

One of the primary applications of benzopinacol lies in the study of the pinacol rearrangement. This organic reaction involves the rearrangement of a 1,2-diol (a molecule with two hydroxyl groups on adjacent carbons) to form a carbonyl compound (a ketone or aldehyde) and a molecule of water. Benzopinacol serves as a convenient model substrate for studying the pinacol rearrangement due to the ease with which it undergoes the reaction under various conditions. Researchers can explore the effects of different catalysts, reaction temperatures, and solvents on the rearrangement process using benzopinacol.

Investigation of Chiral Recognition Processes

Benzopinacol can also be derivatized to create chiral derivatives, meaning they have a non-superimposable mirror image. These chiral benzopinacol derivatives are valuable tools in studying chiral recognition processes. Chiral recognition refers to the ability of a molecule or system to distinguish between different stereoisomers (mirror images) of another molecule. Researchers can utilize chiral benzopinacol derivatives to design and develop new catalysts or materials with specific chiral recognition properties [].

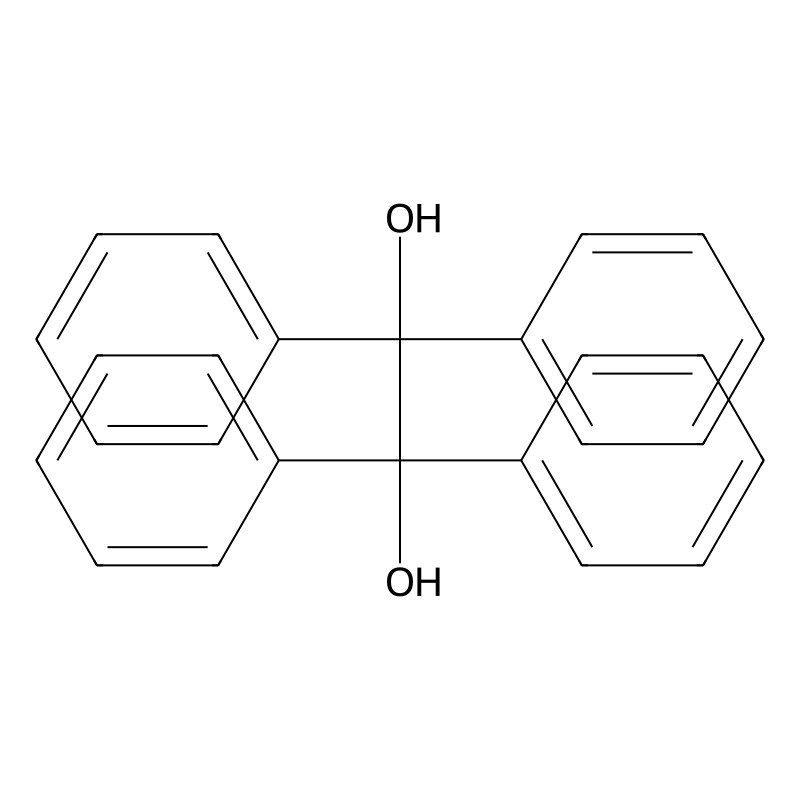

Benzopinacol, also known as diphenyl-2-propanol, is an organic compound with the molecular formula C₁₈H₁₈O. It is a secondary alcohol derived from benzophenone through photochemical reduction. The compound features two phenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group. Benzopinacol is notable for its unique structural properties and has been extensively studied for its reactivity and applications in organic synthesis.

- Pinacol Rearrangement: Under acidic conditions, benzopinacol can undergo rearrangement to form benzopinacolone, where the hydroxyl group migrates to an adjacent carbon atom.

- Cleavage Reactions: Benzopinacol can react with non-ionic bases, leading to the cleavage of the central bond and reverting to benzophenone and other products .

- Reactions with Alkyl Metals: Interaction with group 13 alkyl metals can lead to decomposition into benzopinacol and metalloxanes or alkoxides in the presence of water or alcohols .

Benzopinacol exhibits interesting biological properties, particularly in photobiological contexts. Its photochemical behavior allows it to act as a photosensitizer, which can induce biological effects when exposed to light. Research indicates that benzopinacol may have potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation . Additionally, studies have shown that it can influence certain enzymatic activities, although detailed investigations into its pharmacological effects are still ongoing.

Benzopinacol can be synthesized through several methods:

- Photochemical Reduction: The most common method involves the photochemical reaction of benzophenone with isopropanol under ultraviolet light. This process generates free radicals that facilitate the formation of benzopinacol .

- Grignard Reagent Reaction: Benzopinacol can also be synthesized by reacting phenylmagnesium bromide with benzil or methyl benzilate, resulting in the formation of this compound through nucleophilic addition .

- Other Reductive Methods: Various reducing agents such as zinc dust or sodium borohydride can be employed to reduce benzophenone directly to benzopinacol.

Benzopinacol has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Photoinitiators: Due to its ability to absorb UV light, benzopinacol is used as a photoinitiator in polymerization reactions.

- Chemical Sensors: Its reactivity makes it useful in developing chemical sensors for detecting specific analytes.

Interaction studies involving benzopinacol have focused on its reactivity with various reagents and its biological interactions:

- Reactivity with Bases: The cleavage of benzopinacol by non-ionic bases highlights its potential for reversible reactions in synthetic chemistry .

- Interactions with Alkyl Metals: Studies have shown that benzopinacol can react with group 13 alkyl metals under specific conditions, resulting in complex mixtures of products .

Benzopinacol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzophenone | C₁₄H₁₀O | A ketone precursor for benzopinacol synthesis |

| Benzil | C₁₄H₁₈O₂ | A diketone that can form benzopinacol via reduction |

| Pinacol | C₆H₁₄O₂ | A simpler diol that undergoes similar rearrangements |

| Benzopinacolone | C₁₈H₁₈O₂ | The rearranged product of benzopinacol |

Benzopinacol is unique due to its specific arrangement of phenyl groups and hydroxyl functionality, which influences its reactivity and applications differently compared to these similar compounds. Its ability to participate in both photochemical and thermal reactions sets it apart in synthetic chemistry contexts.

Photochemical Synthesis via Benzophenone Irradiation

Photochemical synthesis represents the most widely employed method for benzopinacol production, utilizing ultraviolet light to initiate radical coupling reactions between benzophenone molecules in the presence of hydrogen-donating solvents [1] [2]. This methodology offers several advantages including mild reaction conditions, high selectivity, and environmentally benign reaction pathways.

The photochemical preparation involves dissolving benzophenone in an alcohol solvent, typically 2-propanol, followed by exposure to ultraviolet radiation. The reaction proceeds through a well-characterized mechanism involving photoexcitation, intersystem crossing, hydrogen abstraction, and radical dimerization [1] [2]. Yields typically range from 72.5 to 87 percent under optimized conditions, with reaction times extending from four to seven days depending on light intensity and solvent system [3] [4].

UV Light-Mediated Radical Formation Mechanisms

The mechanism of benzopinacol formation through photochemical synthesis involves a complex series of photophysical and photochemical processes. Initial absorption of ultraviolet light at approximately 330 nanometers promotes benzophenone from its ground state to an excited singlet state [5] [6]. This electronic transition corresponds to an n→π* excitation, where an electron moves from a non-bonding orbital on oxygen to an antibonding π* orbital of the carbonyl group [1] [6].

Following photoexcitation, the excited singlet state undergoes rapid intersystem crossing to form a triplet state, which represents the reactive intermediate in this transformation [1] [2]. The triplet state energy ranges from 3.77 to 3.91 electron volts for benzophenone derivatives, providing sufficient energy for subsequent hydrogen abstraction reactions [7] [8]. The triplet state benzophenone then abstracts a hydrogen atom from the solvent molecule, typically 2-propanol, forming a diphenylhydroxymethyl radical and a corresponding solvent radical [1] [5].

The diphenylhydroxymethyl radicals subsequently undergo dimerization through radical-radical coupling to form benzopinacol as the final product [1] [9]. This coupling reaction occurs rapidly due to the high reactivity of the ketyl radicals and their favorable thermodynamic stability upon dimerization [2] [10]. The overall quantum efficiency of this process depends on several factors including solvent choice, temperature, and the presence of radical scavengers or catalysts.

| Parameter | Value | Process | Role in Mechanism |

|---|---|---|---|

| Absorption Wavelength | 330 nm | Ground to singlet | Light absorption [5] [6] |

| Excitation Type | n→π* | Electronic transition | Primary excitation [1] [6] |

| Triplet State Energy | 3.77-3.91 eV | Intersystem crossing | Reactive state [7] [8] |

| Radical Formation Time | Instantaneous | H-abstraction | Ketyl radical formation [1] [2] |

| C-C Bond Formation | Radical coupling | Dimerization | Product formation [1] [9] |

Solvent Systems: 2-Propanol vs. Ethanol Efficiency

The choice of solvent system significantly impacts the efficiency, yield, and reaction kinetics of photochemical benzopinacol synthesis. Two primary alcohol solvents have been extensively studied: 2-propanol and ethanol, each offering distinct advantages and limitations in the photoreduction process [11] [12].

2-Propanol represents the standard solvent system for benzopinacol synthesis, providing optimal reaction conditions with yields ranging from 85 to 87 percent [3] [4]. The secondary alcohol structure of 2-propanol facilitates efficient hydrogen abstraction by the photoexcited benzophenone triplet state, forming stable acetone as a byproduct [1] [5]. The reaction typically requires five to seven days of sunlight exposure, with the formation of colorless crystalline benzopinacol having a melting point of 170-171°C [3] [4].

Ethanol has been investigated as an alternative green chemistry solvent for benzopinacol synthesis, offering environmental advantages due to its renewable nature and lower toxicity profile [11] [12]. However, ethanol-based systems demonstrate significantly lower efficiency compared to 2-propanol, with yields typically around 40 percent [11]. The primary alcohol structure of ethanol results in slower reaction kinetics and reduced hydrogen donation efficiency to the benzophenone triplet state [11] [12].

The mechanistic differences between these solvent systems arise from the varying bond dissociation energies of the carbon-hydrogen bonds being abstracted. 2-Propanol features a secondary carbon-hydrogen bond with lower dissociation energy compared to the primary carbon-hydrogen bonds in ethanol, facilitating more efficient hydrogen abstraction [5] [7]. Additionally, the resulting radicals from 2-propanol abstraction are more stable due to hyperconjugative effects, leading to improved overall reaction efficiency [7].

| Property | 2-Propanol | Ethanol | Relative Efficiency |

|---|---|---|---|

| Reaction Rate | Fast | Slower | Reference [5] [12] |

| Yield (%) | 85-87 | 40 | 0.46× [11] [4] |

| Product Purity | High | Moderate | Lower [11] [12] |

| Environmental Impact | Moderate | Low (Green) | Better [11] [12] |

| Cost | Higher | Lower | More expensive [11] |

| Availability | Standard | High | More accessible [11] [12] |

Thermal and Catalytic Condensation Approaches

Alternative synthetic methodologies for benzopinacol production involve thermal and catalytic condensation approaches, which utilize metal reductants or organometallic reagents to facilitate the coupling of benzophenone molecules [13] [14]. These methods offer advantages in terms of reaction time and scalability, though they often require more stringent reaction conditions and specialized reagents.

Classical thermal reduction methods employ various metal systems including zinc with sulfuric acid or acetic acid, aluminum amalgam, and magnesium with magnesium iodide [13] [14]. The zinc-based reductions typically occur at room temperature over several hours, providing variable yields depending on reaction conditions and substrate purity [13]. Aluminum amalgam reduction offers improved selectivity and good yields, though the use of mercury-containing reagents presents significant toxicity concerns [15].

Magnesium-based reductions, particularly those employing magnesium with magnesium iodide, demonstrate high efficiency with reaction times as short as 30 minutes [13] [14]. The mechanism involves single-electron transfer from magnesium to the benzophenone carbonyl group, forming ketyl radical anions that subsequently undergo dimerization [16]. This approach requires strictly anhydrous conditions to prevent competing side reactions with water or oxygen [17].

Organometallic approaches utilize phenylmagnesium bromide or similar Grignard reagents to achieve benzopinacol formation through nucleophilic addition to benzil or methyl benzilate substrates [13] [14]. These reactions typically proceed at low temperatures with high yields and excellent selectivity, though they require careful handling of moisture-sensitive reagents [17].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Selectivity | Limitations |

|---|---|---|---|---|---|

| Zinc/Sulfuric Acid | Room temperature | Several hours | Variable | Low | Side reactions [13] [14] |

| Zinc/Acetic Acid | Room temperature | 2-4 hours | Moderate | Moderate | Acidic conditions [13] |

| Aluminum Amalgam | 25-50 | 1-2 hours | Good | Good | Toxic mercury [15] |

| Magnesium/MgI₂ | Room temperature | 30 minutes | High | High | Anhydrous required [13] [17] |

| Phenylmagnesium Bromide | 0 to room temp | 1-2 hours | High | High | Grignard sensitivity [13] [17] |

Diastereomeric Control in Synthetic Pathways

The synthesis of benzopinacol involves the formation of two adjacent chiral centers, resulting in the potential for diastereomeric products with syn and anti configurations. Understanding and controlling the stereochemical outcome of benzopinacol formation represents a critical aspect of synthetic methodology development, particularly for applications requiring specific stereochemical arrangements [18] [19].

Temperature control emerges as a primary factor influencing diastereoselectivity in benzopinacol synthesis. Lower reaction temperatures favor syn diastereomer formation through kinetic control mechanisms, with typical syn:anti ratios of 3:1 at -78°C [18] [20]. The temperature dependence arises from the different activation energies required for syn versus anti radical coupling, with syn coupling generally exhibiting lower activation barriers due to favorable orbital overlap [20].

Solvent polarity significantly affects the stereochemical outcome of benzopinacol formation. Polar solvents tend to increase anti diastereomer formation through solvation effects that stabilize the transition states leading to anti products [18] [21]. The ratio can shift to 1:2 in favor of anti products in highly polar media, demonstrating the importance of solvent selection in controlling stereochemical outcomes [18].

Radical lifetime and diffusion control mechanisms also influence diastereoselectivity. Shorter radical lifetimes, achieved through high concentrations or efficient radical trapping, typically result in lower selectivity with approximate 1:1 syn:anti ratios [18] [19]. Conversely, longer radical lifetimes allow for equilibration and thermodynamic control, potentially favoring the more stable diastereomer [19].

Steric hindrance from bulky substituents on the benzophenone substrate generally favors anti diastereomer formation. The steric repulsion between large groups forces the radicals to approach from opposite faces, leading to anti coupling with typical ratios of 1:3 in favor of anti products for bulky substrates [18] [19]. This effect can be exploited in substrate design to achieve desired stereochemical outcomes.

Conformational preferences in the transition state for radical coupling play a crucial role in determining diastereoselectivity. Chair-like transition states typically favor syn products with ratios of approximately 2:1, while boat-like conformations may lead to different selectivities depending on the specific substrate structure [18] [21].

| Factor | Effect on Selectivity | Mechanism | Typical Ratio (syn:anti) |

|---|---|---|---|

| Temperature | Low temp favors syn | Kinetic control | 3:1 at -78°C [18] [20] |

| Solvent Polarity | Polar solvents increase anti | Solvation effects | 1:2 in polar [18] [21] |

| Radical Lifetime | Shorter time = less selective | Diffusion control | 1:1 fast reaction [18] [19] |

| Steric Hindrance | Bulky groups favor anti | Sterics | 1:3 bulky substrates [18] [19] |

| Conformational Preference | Chair-like TS favors syn | Conformational preference | 2:1 flexible [18] [21] |

The photochemical synthesis of benzopinacol demonstrates remarkable efficiency and selectivity under appropriate reaction conditions. The comparison of solvent systems reveals that while 2-propanol provides superior yields and reaction rates, ethanol offers environmental advantages that may justify its use in green chemistry applications despite lower efficiency [11] [12]. Thermal and catalytic approaches provide valuable alternatives for specific synthetic requirements, though they often involve more complex reaction conditions and safety considerations [13] [15] [17].

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 65 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Gao F, Liu J, Peng H, Hu N, Li H, Zhang S. Synthesis, spectroscopy and photochemistry of novel branched fluorescent nitro-stilbene derivatives with benzopheonone groups. J Fluoresc. 2010 May;20(3):703-12. doi: 10.1007/s10895-010-0611-7. Epub 2010 Feb 23. PubMed PMID: 20177746.

3: Prakash GK, Mathew T, Marinez ER, Esteves PM, Rasul G, Olah GA. BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations. J Org Chem. 2006 May 12;71(10):3952-8. PubMed PMID: 16674072.

4: Kleiner G, Tarnopolsky A, Hoz S. Reduction of benzophenone by SmI2: the role of proton donors in determining product distribution. Org Lett. 2005 Sep 15;7(19):4197-200. PubMed PMID: 16146386.